![molecular formula C16H19NO2S B2453220 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide CAS No. 1351585-53-9](/img/structure/B2453220.png)
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide
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Overview
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has an amide group (-CONH2), which is a common feature in many organic compounds, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the phenyl ring, and the amide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Thiophenes can undergo electrophilic aromatic substitution reactions similar to benzene. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophenes are typically colorless liquids or crystals with a pleasant aroma. Amides are typically solid at room temperature .Scientific Research Applications
- Findings : It exhibits moderate antioxidant activity, which makes it relevant for combating oxidative stress and protecting cells from damage .
- Findings : N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. It also shows efficacy against yeasts, including Candida glabrata and Candida krusei .
- Findings : The Hirshfeld surface analysis reveals key interactions, including H···H, C···H, S···H, N···H, and O···H contacts, which contribute to its stability and properties .
- Findings : The compound’s electronic structure, charge transfer, and Fukui function analysis provide insights into its reactivity and potential interactions with DNA bases .
- Findings : N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide contributes to the diverse chemistry of amide compounds, which play crucial roles in proteins, peptides, and pharmaceuticals .
Antioxidant Activity
Antimicrobial Properties
Hirshfeld Surface Analysis
Computational Studies
Biological Relevance
Potential Applications
Future Directions
Mechanism of Action
Target of Action
It is an analog of β-hydroxythiofentanyl , which is a potent opioid . Opioids typically target the opioid receptors in the brain, spinal cord, and other areas of the body. They reduce the sending of pain messages to the brain and reduce feelings of pain .
Mode of Action
This binding action can lead to a decrease in the perception of pain .
Biochemical Pathways
They can inhibit the release of neurotransmitters, thereby reducing the transmission of pain signals .
Pharmacokinetics
Opioids are typically well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Opioids generally result in decreased perception of pain, sedation, and mood changes .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-13(12-7-4-3-5-8-12)16(19)17-11-14(18)15-9-6-10-20-15/h3-10,13-14,18H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMWDWHRZXLMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide |
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